3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

Description

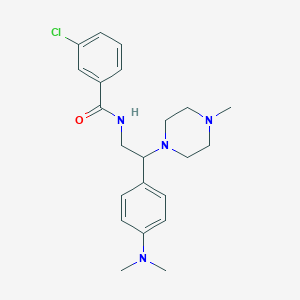

This compound features a benzamide core substituted with a 3-chlorophenyl group and an ethyl chain bearing two distinct moieties: a 4-(dimethylamino)phenyl group and a 4-methylpiperazin-1-yl ring. Its molecular formula is C23H30ClN4O (MW: 428.97).

Properties

IUPAC Name |

3-chloro-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClN4O/c1-25(2)20-9-7-17(8-10-20)21(27-13-11-26(3)12-14-27)16-24-22(28)18-5-4-6-19(23)15-18/h4-10,15,21H,11-14,16H2,1-3H3,(H,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTEXCIBGLSUDSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

It is known that similar compounds can undergo electrophilic substitution due to excessive π-electrons delocalization. This allows them to interact with their targets and induce changes. For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation.

Biochemical Pathways

It is known that similar compounds, such as indole derivatives, can affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways.

Biological Activity

3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide, also known by its CAS number 946316-97-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₉ClN₄O₂S |

| Molecular Weight | 437.0 g/mol |

| CAS Number | 946316-97-8 |

This compound features a chloro group, a dimethylamino group, and a piperazine moiety, which are critical for its biological activity.

Anticancer Activity

Research has indicated that derivatives of benzamides, including compounds similar to this compound, exhibit significant anticancer properties. For example, a study on related benzamide derivatives demonstrated moderate to high potency as RET kinase inhibitors in cancer therapy, suggesting that structural modifications can enhance their efficacy against specific cancer types .

Kinase Inhibition

The compound's structure suggests potential activity against various kinases. In particular, compounds with similar structural motifs have been shown to inhibit ABL1 kinase effectively. A study reported that certain derivatives exhibited IC50 values in the nanomolar range against BCR-ABL1 expressing cell lines, indicating that modifications in the piperazine and dimethylamino groups can significantly influence kinase inhibition .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through its structure-activity relationship:

- Chloro Group : The presence of the chloro substituent is essential for enhancing lipophilicity and improving binding affinity to target proteins.

- Dimethylamino Group : This moiety is known to increase solubility and bioavailability, which are crucial for therapeutic efficacy.

- Piperazine Ring : The piperazine unit contributes to the molecule's ability to interact with various biological targets due to its flexibility and potential for forming hydrogen bonds.

Study on Anticancer Efficacy

In a recent study, researchers synthesized several benzamide derivatives and evaluated their anticancer activity using ELISA-based assays. Among these derivatives, one compound demonstrated significant inhibition of RET kinase activity at both molecular and cellular levels. This finding underscores the potential of benzamide derivatives like this compound in cancer treatment .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies have shown that similar compounds exhibit favorable absorption characteristics when administered orally. The incorporation of piperazine groups has been linked to improved pharmacokinetic profiles, including enhanced bioavailability and reduced metabolic degradation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The compound’s activity is modulated by:

- Heterocyclic amine substituents (piperazine vs. morpholine).

- Aromatic ring substitutions (chloro, fluoro, methyl).

- Core structure (benzamide vs. acetamide).

Data Table: Comparative Analysis of Structural Analogs

Research Findings and Functional Insights

Piperazine vs. Morpholine Substituents

- Piperazine derivatives (e.g., target compound, ) are prevalent in dopamine receptor ligands and kinase inhibitors due to their hydrogen-bonding capacity and conformational flexibility .

- Morpholine analogs () exhibit enhanced metabolic stability but reduced receptor affinity compared to piperazines, as seen in solubility studies .

Chloro Substituent Effects

- The 3-chloro position on the benzamide core (target compound) may optimize steric interactions with hydrophobic pockets in kinase or receptor binding sites, as observed in EGFR-TKIs () .

Dopamine Receptor Targeting

- Compounds like N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide () show high selectivity for dopamine D3 receptors, suggesting that the target compound’s piperazine and chloroaryl groups may confer similar activity .

Kinase Inhibition

- The methylsulfonyl group in ’s compound enhances interactions with kinase ATP-binding sites, a feature absent in the target compound but indicative of tunable activity through substituent variation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.